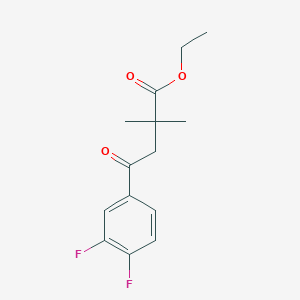

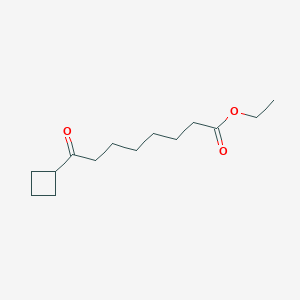

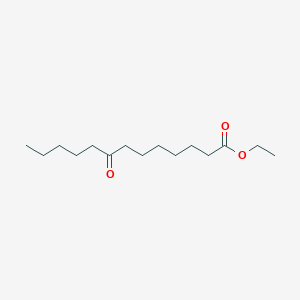

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, also known as EDB, is a synthetic compound that has been used in laboratory experiments for scientific research. It is a member of the phenyl-substituted oxobutyrate family of compounds and has been used in a variety of biochemical and physiological studies.

科学的研究の応用

Synthesis and Intermediate Applications

Synthesis of Antiobesity Agents

Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, has been used as an intermediate in the synthesis of the antiobesity agent rimonabant (Hao Zhi-hui, 2007).

Regioselective Synthesis under Ultrasound Irradiation

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, were synthesized using ultrasound irradiation, demonstrating high yields and regioselectivity (Machado et al., 2011).

Enantioselective Hydrogenation in Organic Salts

A study explored the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, a related compound, in ionic liquid systems, which showed high levels of asymmetric induction (Starodubtseva et al., 2004).

Biosynthesis in Film Sherries

- Biosynthesis in Alcoholic Beverages: Ethyl 4-oxobutyrate-2- 14 C, closely related to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, has been used in the study of biosynthesis of gamma-butyrolactones in film sherries (Fagan et al., 1981).

Asymmetric Bioreduction and Optimal pH Design

Optimization of Bioreduction Processes

Ethyl 4-chloro-3-oxobutyrate, structurally similar to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, was used to study the optimal pH profile in its asymmetric reduction by baker's yeast (Chen et al., 2002).

Sequential Design for pH Profiles in Bioreduction

Another study focused on the optimal pH profile in the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate, using a novel experimental design method (Chen et al., 2006).

Chemical Structure and Analysis

Crystal and Molecular Structure Analysis

The compound ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, similar to Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, was synthesized and characterized, including crystal structure analysis (Achutha et al., 2017).

Synthesis and Characterization of Related Compounds

Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate, related to the compound , was synthesized and characterized, including its crystal structure (Liang Xiao-lon, 2015).

作用機序

Target of Action

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate, also known as felodipine, is a member of the dihydropyridine class of calcium channel blockers . Its primary targets are the voltage-gated L-type calcium channels located in vascular smooth muscle and cultured rabbit atrial cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for muscle contraction.

Mode of Action

Felodipine acts by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels . It competes reversibly with other calcium channel blockers for dihydropyridine binding sites, blocking voltage-dependent Ca++ currents in vascular smooth muscle and cultured rabbit atrial cells . This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction .

Biochemical Pathways

The inhibition of calcium influx leads to a decrease in peripheral vascular resistance, which is the primary mechanism by which felodipine lowers blood pressure . This action has a greater effect on vascular smooth muscle than cardiac muscle . The effects of felodipine are accounted for by its effects on peripheral vascular resistance .

Pharmacokinetics

Following oral administration, felodipine is almost completely absorbed and undergoes extensive first-pass metabolism . The systemic bioavailability of felodipine is approximately 20% . Peak plasma concentration is reached in 2.5 to 5 hours, and both peak plasma concentration and the area under the plasma concentration time curve (AUC) increase linearly with doses up to 20 mg . Felodipine is greater than 99% bound to plasma proteins .

Result of Action

The primary result of felodipine’s action is a dose-related decrease in blood pressure . This is achieved through a reduction in peripheral vascular resistance, leading to vasodilation . A modest reflex increase in heart rate may also be observed .

特性

IUPAC Name |

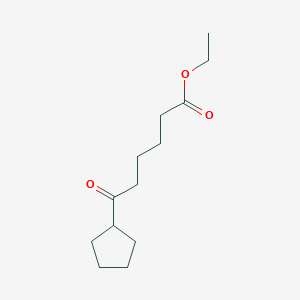

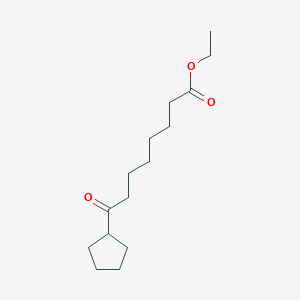

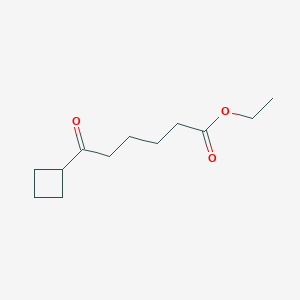

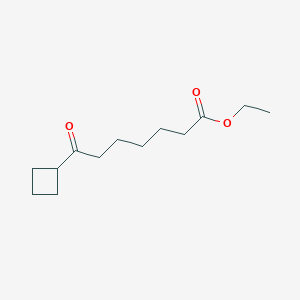

ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-11(16)7-6-10(15)8-4-3-5-9(13)12(8)14/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHDQZVFWUZRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645740 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,3-dichlorophenyl)-4-oxobutyrate | |

CAS RN |

71450-93-6 |

Source

|

| Record name | Ethyl 4-(2,3-dichlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。